molecular formula C7H6ClF3N2 B1590214 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine CAS No. 34207-44-8

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine

Cat. No. B1590214
M. Wt: 210.58 g/mol
InChI Key: YCWXOQCYLKOSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05962741

Procedure details

0.48 g of Pt/C catalyst (5%) and 1.5 g of water are placed in a beaker and mixed with 103 mg of aqueous H3PO2 solution (50% by weight, corresponding to 5% by weight phosphorus, based on the catalyst). The mixture is stirred for 10 minutes at room temperature, then 77 mg of vanadylacetyl acetonate VO(acac)2 are added and stirred for a further 5 minutes. 40 g of 4-chloro-3,5-dinitro-benzotrifluoride and 47 g of toluene are placed in an agitator autoclave, and the catalyst suspension is flushed in with 4 g of water. Hydrogenation subsequently takes place at a temperature of 100° C. and at a hydrogen pressure of 5 bar. When the hydrogen uptake is complete, the autoclave is cooled and rendered inert with nitrogen. The catalyst is filtered off and washed with toluene. After working up by distillation, 29.8 g of 3,5-diamino-4-chloro-benzotrifluoride (yield 95.8% of theory) are obtained. Elementary analysis:
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
vanadylacetyl acetonate VO(acac)2
Quantity
77 mg
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
0.48 g
Type
catalyst
Reaction Step Five
Name
Quantity
103 mg
Type
catalyst
Reaction Step Six
Quantity
47 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O.[P].[Cl:3][C:4]1[C:9]([N+:10]([O-])=O)=[CH:8][C:7]([C:13]([F:16])([F:15])[F:14])=[CH:6][C:5]=1[N+:17]([O-])=O>[Pt].O[PH2]=O.C1(C)C=CC=CC=1>[NH2:17][C:5]1[CH:6]=[C:7]([C:13]([F:16])([F:14])[F:15])[CH:8]=[C:9]([NH2:10])[C:4]=1[Cl:3]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[P]
Step Three
Name
vanadylacetyl acetonate VO(acac)2
Quantity
77 mg
Type
reactant
Smiles
Step Four
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Step Five
Name
Quantity
0.48 g
Type
catalyst
Smiles
[Pt]
Step Six
Name
Quantity
103 mg
Type
catalyst
Smiles
O[PH2]=O
Step Seven
Name
Quantity
47 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a further 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the catalyst suspension is flushed in with 4 g of water
CUSTOM
Type
CUSTOM
Details
at a temperature of 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave is cooled
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
WASH
Type
WASH
Details
washed with toluene

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1C=C(C=C(C1Cl)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 29.8 g
YIELD: PERCENTYIELD 95.8%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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